molecular formula C11H12N2O3 B12341912 1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid

1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B12341912
M. Wt: 220.22 g/mol
InChI Key: AJONBMLYEPTFBQ-UHFFFAOYSA-N
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Description

1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a complex heterocyclic compound that features a fused ring system combining chromene and pyrazole moieties

Preparation Methods

The synthesis of 1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be compared with other similar compounds such as:

    2,3-diphenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole: This compound also features a fused ring system but differs in its specific ring structure and substituents.

    1H-Pyrazole-3-carboxylic acid: While simpler in structure, this compound shares the pyrazole moiety and can be used as a precursor in the synthesis of more complex derivatives. The uniqueness of this compound lies in its specific fused ring system and the potential for diverse chemical modifications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1,2,3,3a,4,9b-hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4,7,9-10,12-13H,5H2,(H,14,15)

InChI Key

AJONBMLYEPTFBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C3O1)NNC2C(=O)O

Origin of Product

United States

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